Corin

Descripción general

Descripción

Corin es una serina proteasa transmembrana de tipo II que desempeña un papel crucial en el sistema cardiovascular. Es principalmente conocido por su función en la conversión del péptido natriurético auricular pro en su forma activa, el péptido natriurético auricular. Esta conversión es esencial para regular el volumen y la presión sanguínea. This compound también está involucrado en el procesamiento del péptido natriurético pro-cerebral .

Métodos De Preparación

Corin puede sintetizarse mediante tecnología de ADN recombinante. El gen que codifica this compound se inserta en un vector de expresión, que luego se introduce en una célula huésped, como Escherichia coli o células de mamíferos. Las células huésped se cultivan en condiciones específicas para expresar la proteína this compound, que luego se purifica utilizando técnicas como la cromatografía de afinidad .

Análisis De Reacciones Químicas

Corin se somete a varios tipos de reacciones químicas, principalmente relacionadas con la escisión proteolítica. Escinde el péptido natriurético auricular pro y el péptido natriurético pro-cerebral para producir sus formas activas. La escisión está facilitada por secuencias específicas de aminoácidos y ocurre en condiciones fisiológicas. Los reactivos comunes utilizados en estas reacciones incluyen varios inhibidores de proteasas para estudiar la actividad de la enzima .

Aplicaciones Científicas De Investigación

Cardiovascular Health

Role in Hypertension and Heart Disease

Corin has been extensively studied for its implications in hypertension and heart disease. Research has shown that this compound is essential for the processing of atrial natriuretic peptide (ANP), which regulates blood pressure. A study involving over 11,000 African American individuals found no significant association between this compound gene variants and elevated blood pressure, challenging previous assumptions about its role in hypertension within this demographic .

Furthermore, this compound levels have been linked to heart failure outcomes. Studies indicate that lower serum this compound levels correlate with poor clinical outcomes in patients with coronary artery disease and heart failure. In mouse models, this compound deficiency resulted in an inability to process pro-ANP effectively, leading to increased levels of unprocessed peptides and contributing to cardiac dysfunction .

| Study | Findings | Implications |

|---|---|---|

| UAB Study on Hypertension | No link between this compound variants and hypertension | Calls for reevaluation of genetic factors in hypertension |

| This compound and Heart Failure | Low this compound levels predict poor outcomes | Potential therapeutic target for enhancing cardiac function |

Bone Development

Regulation of Endochondral Ossification

Recent studies have identified this compound as a key regulator of bone development through its modulation of angiogenic signaling pathways. In vitro experiments demonstrated that suppression of this compound expression in human adipose-derived stem cells altered the expression of vascular endothelial growth factor A (VEGF-A), crucial for bone growth . In vivo studies using this compound knockout mice revealed significant impairments in bone development, including reduced growth plate thickness and altered mechanical properties of bones.

| Research Aspect | Key Findings | Potential Applications |

|---|---|---|

| This compound's Role in Bone Development | This compound regulates VEGF-A during osteogenesis | Implications for bone tissue engineering and regenerative medicine |

Biomarker Potential

This compound as a Predictor of Acute Kidney Injury

Emerging research highlights the potential of circulating this compound levels as a biomarker for acute kidney injury (AKI) in critically ill patients. Elevated serum this compound concentrations were associated with an increased risk of AKI within 48 hours of ICU admission, suggesting that monitoring this compound levels could aid in early detection and management of this condition .

| Clinical Application | Findings | Future Directions |

|---|---|---|

| This compound Levels in AKI Prediction | High levels correlate with AKI risk | Further prospective studies needed to confirm findings |

Epigenetic Studies

Correlation with Stroke Risk

Research has also explored the epigenetic regulation of the this compound gene promoter and its association with stroke risk. A study involving DNA methylation analysis indicated that lower methylation levels at specific CpG sites within the this compound promoter were predictive of a higher risk for incident stroke . This finding suggests that epigenetic modifications may influence this compound expression and, consequently, cardiovascular health.

Mecanismo De Acción

Corin ejerce sus efectos escindiendo sustratos peptídicos específicos, como el péptido natriurético auricular pro y el péptido natriurético pro-cerebral, para producir hormonas activas. Estas hormonas luego se unen a sus receptores respectivos, lo que lleva a una cascada de eventos de señalización que resultan en natriuresis, diuresis y vasodilatación. Este proceso ayuda a regular la presión y el volumen sanguíneo. La actividad de this compound está regulada por varios factores, incluidos sus niveles de expresión y la presencia de inhibidores específicos .

Comparación Con Compuestos Similares

Corin es único entre las serina proteasas debido a su papel específico en el procesamiento de péptidos natriuréticos. Los compuestos similares incluyen otras serina proteasas como furina y tripsina, que también escinden sustratos peptídicos pero tienen diferentes especificidades y funciones. Furin, por ejemplo, está involucrada en el procesamiento de una amplia gama de pro-proteínas, mientras que la tripsina está involucrada principalmente en la digestión .

Si tiene más preguntas o necesita más detalles, ¡no dude en preguntar!

Actividad Biológica

Corin is a serine protease predominantly expressed in the heart, playing a crucial role in the activation of natriuretic peptides, which are vital for cardiovascular homeostasis. This article delves into the biological activity of this compound, examining its mechanisms, implications in various diseases, and potential therapeutic applications.

This compound is primarily responsible for converting inactive precursors of atrial natriuretic peptide (pro-ANP) and brain natriuretic peptide (pro-BNP) into their active forms. This activation occurs through proteolytic cleavage at specific sites, with this compound cleaving pro-ANP at Arg-98 to produce the biologically active 26-amino-acid ANP. Similarly, this compound also plays a role in pro-BNP processing, although this function can be partially compensated by other proteases like furin .

Table 1: this compound's Role in Natriuretic Peptide Activation

| Precursor | Active Form | Cleavage Site |

|---|---|---|

| pro-ANP | ANP | Arg-98 |

| pro-BNP | BNP | Variable |

2. Biological Significance

This compound's activity is essential for maintaining normal blood pressure and cardiac function. In knockout mouse models lacking this compound, there is a significant accumulation of unprocessed pro-ANP and a corresponding absence of mature ANP, leading to hypertension and impaired cardiac function . Additionally, this compound's expression is regulated by various factors, including transcriptional control and zymogen activation, highlighting its complex role in cardiovascular physiology .

3.1 Hypertension and Heart Failure

Research indicates that reduced levels of this compound are associated with hypertension and heart failure (HF). Studies have shown that soluble this compound levels are significantly lower in patients with HF compared to healthy controls, suggesting its potential as a biomarker for cardiovascular diseases . Furthermore, this compound deficiency has been implicated in the pathogenesis of stroke, with DNA methylation patterns influencing this compound expression being linked to increased stroke risk .

3.2 Cancer Research

This compound has also emerged as a promising agent in cancer therapy. A synthetic hybrid compound derived from this compound demonstrated superior anti-proliferative effects against melanoma and cutaneous squamous cell carcinoma compared to traditional inhibitors. This compound targets the CoREST complex, showing potential for more effective cancer treatments while minimizing toxicity to normal cells .

4.1 this compound and Stroke Risk

A study involving 1,771 participants revealed that lower DNA methylation levels at the this compound gene promoter were associated with a higher incidence of stroke. Specific CpG sites showed significant associations with stroke risk, indicating that epigenetic modifications may influence this compound expression and subsequent cardiovascular events .

4.2 this compound's Role in Bone Development

Recent findings suggest that this compound is crucial for bone development through its regulation of vascular endothelial growth factor A (VEGF-A). In vivo studies demonstrated that this compound knockout mice exhibited impaired bone growth and altered mechanical properties, underscoring its importance beyond cardiovascular health .

5. Future Directions

The multifaceted roles of this compound in various biological processes highlight its potential as a therapeutic target. Ongoing research aims to further elucidate its mechanisms in disease states and explore its applications in regenerative medicine and cancer therapy.

Propiedades

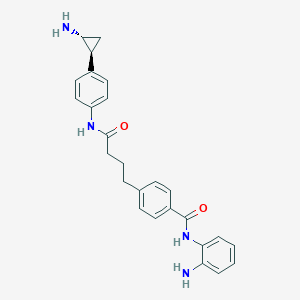

IUPAC Name |

4-[4-[4-[(1S,2R)-2-aminocyclopropyl]anilino]-4-oxobutyl]-N-(2-aminophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O2/c27-22-5-1-2-6-24(22)30-26(32)19-10-8-17(9-11-19)4-3-7-25(31)29-20-14-12-18(13-15-20)21-16-23(21)28/h1-2,5-6,8-15,21,23H,3-4,7,16,27-28H2,(H,29,31)(H,30,32)/t21-,23+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTLARZOLKJSJU-JTHBVZDNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)NC(=O)CCCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC=C(C=C2)NC(=O)CCCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.